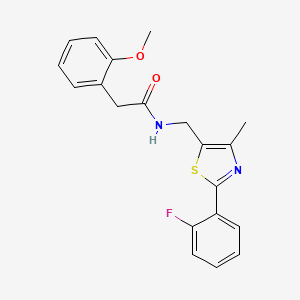

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide is a synthetic molecule that may be related to various pharmacologically active compounds. While the specific compound is not directly mentioned in the provided papers, similar structures are discussed, such as N-phenyl-(2-aminothiazol-4-yl)acetamides and other acetamide derivatives, which are evaluated for their biological activities and potential therapeutic applications .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions that yield various acetamide derivatives with potential biological activities. For instance, the synthesis of N-phenyl-(2-aminothiazol-4-yl)acetamides includes the preparation of phenoxypropanolamine moieties and evaluation against human adrenergic receptors . Similarly, the synthesis of a potent and selective competitive 5-HT2A antagonist involves a three-step process with a significant overall yield . These methods could potentially be adapted for the synthesis of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide.

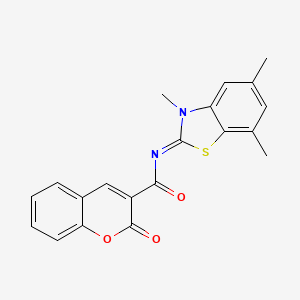

Molecular Structure Analysis

The molecular structure of acetamide derivatives is crucial for their biological activity. For example, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides reveals specific interplanar angles between amide groups, which are important for their pharmacological properties . These structural insights are valuable for understanding how modifications in the acetamide backbone could affect the activity of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide.

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can lead to the formation of various heterocycles and other products. For instance, the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes results in the formation of silaheterocyclic compounds, demonstrating the versatility of acetamide derivatives in chemical reactions . This knowledge can be applied to predict the reactivity of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide under different conditions.

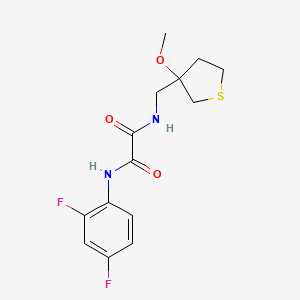

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of hydrogen bonds and other non-covalent interactions in the crystal structures of these compounds affects their physical properties and could also impact the pharmacokinetics of the compounds . These properties are essential for the development of N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide as a potential drug candidate.

Applications De Recherche Scientifique

Antibacterial Agents

Oxazolidinones, including compounds structurally related to the query, have been studied for their unique mechanism of bacterial protein synthesis inhibition. Novel analogs have demonstrated in vitro antibacterial activities against a variety of clinically important human pathogens, without rapid resistance development, showcasing their potential as new antibacterial agents (Zurenko et al., 1996).

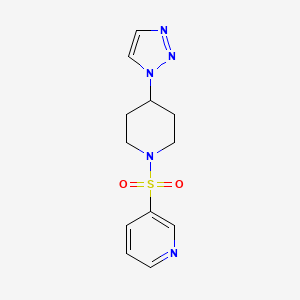

Enzyme Inhibitory Activities

Compounds incorporating the thiazole motif have been synthesized and evaluated for their inhibition potential against enzymes like bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). Such studies are crucial for developing new therapeutic agents for conditions associated with enzyme dysfunction (Virk et al., 2018).

Radioligands for Imaging

Research into positron-emitter labeled ligands for peripheral benzodiazepine receptor (PBR) has led to the development of compounds like N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide for imaging PBR density in the brain. Such compounds have applications in neurology and oncology for diagnosing and studying diseases (Zhang et al., 2003).

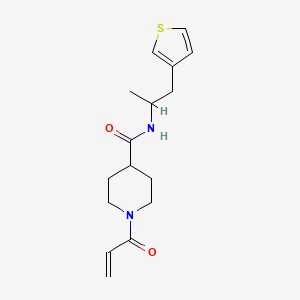

Anticancer Agents

The synthesis and biological evaluation of thiazole derivatives have identified compounds with selective cytotoxicity against cancer cell lines, demonstrating the potential for thiazole-based compounds in cancer therapy. Such studies contribute to the development of new anticancer agents with improved efficacy and selectivity (Evren et al., 2019).

Herbicide Analysis

The detection and analysis of herbicides and their degradates in natural water highlight the environmental applications of related compounds. Studies focusing on the transport and degradation pathways of herbicides contribute to our understanding of environmental pollution and aid in developing strategies for pollution control (Zimmerman et al., 2002).

Propriétés

IUPAC Name |

N-[[2-(2-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O2S/c1-13-18(26-20(23-13)15-8-4-5-9-16(15)21)12-22-19(24)11-14-7-3-6-10-17(14)25-2/h3-10H,11-12H2,1-2H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGNVPLDHAGOSIC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2F)CNC(=O)CC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(2-fluorophenyl)-4-methylthiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(Methylsulfanyl)-4-phenoxythieno[3,2-d]pyrimidine](/img/structure/B2565612.png)

![1-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-3-thiophen-2-ylurea](/img/structure/B2565614.png)

![ethyl [2-oxo-5-[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl]acetate](/img/structure/B2565615.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(4-fluorophenyl)-7-oxoisothiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2565616.png)

![N-allyl-2-[5,6-dimethyl-2,4-dioxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-phenylacetamide](/img/no-structure.png)

![6'-Aminospiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B2565620.png)